Abierixin

Rumen Microbiology Feed Additives Ionophore Classification

Abierixin (CAS 100634-16-0) is a polyether antibiotic ionophore first isolated from the mycelium of *Streptomyces albus* NRRL B-1865, a nigericin-producing strain. With a molecular formula of C₄₀H₆₈O₁₁ and a molecular weight of 724.96 g/mol, it is a structural isomer of the well-known ionophore nigericin.

Molecular Formula C40H68O11
Molecular Weight 725.0 g/mol
Cat. No. B15561198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbierixin
Molecular FormulaC40H68O11
Molecular Weight725.0 g/mol
Structural Identifiers
InChIInChI=1S/C40H68O11/c1-22(15-25(4)36(43)44)11-12-29(42)18-30-19-31(46-10)28(7)40(48-30)27(6)20-38(9,51-40)33-13-14-37(8,49-33)35-24(3)17-32(47-35)34-23(2)16-26(5)39(45,21-41)50-34/h15,22-24,26-35,41-42,45H,11-14,16-21H2,1-10H3,(H,43,44)/b25-15-/t22-,23+,24-,26-,27-,28-,29-,30-,31+,32+,33-,34-,35-,37-,38+,39-,40+/m0/s1
InChIKeyJQESXHYTUWEFCM-YIXJCDIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Abierixin for Research Procurement: A Polyether Ionophore with a Distinct Type II Rumen Fermentation Profile


Abierixin (CAS 100634-16-0) is a polyether antibiotic ionophore first isolated from the mycelium of *Streptomyces albus* NRRL B-1865, a nigericin-producing strain [1]. With a molecular formula of C₄₀H₆₈O₁₁ and a molecular weight of 724.96 g/mol, it is a structural isomer of the well-known ionophore nigericin [1]. Unlike its isomer, abierixin features an α,β-unsaturated carboxylic acid group and an additional hydroxyl group at the C-7 position, preventing the final ring closure that characterizes nigericin [1]. This structural distinction is the basis for its classification as a 'Type II' ionophore in rumen fermentation models and its role as the ultimate biosynthetic precursor to nigericin [1][2].

Why Abierixin Cannot Be Simply Substituted with Nigericin or Monensin in Rumen Studies


Polyether ionophores are often treated as a fungible class of feed additives, but their mechanistic effects on rumen fermentation diverge sharply upon empirical testing. Abierixin is structurally an isomer of nigericin yet induces a fundamentally different fermentation pattern in standardized Rusitec models, classified as a 'Type II' effect, compared to the 'Type I' profile of monensin [1]. Even more critically, abierixin's action is exquisitely dose-sensitive: its unique ability to protect dietary protein from ruminal degradation, observed in vitro, is inverted in vivo at standard feed concentrations, demonstrating that simple interpolation from class-level data can lead to experimental failure [2]. This evidence mandates compound-specific validation for any application involving rumen modulation or polyether biosynthesis research.

Quantitative Differentiation Guide for Abierixin Against Key Polyether Ionophore Comparators


Type II Rumen Fermentation Profile: Pronounced Ammonia Accumulation vs. Monensin's Propionate Shift

In a direct, head-to-head Rusitec study using chromatographically purified compounds (purity >98.5%), abierixin was classified as a 'Type II' ionophore, a profile distinct from both monensin ('Type I') and calcimycin ('Type III') [1]. Monensin A and its propionate ester both significantly shifted fermentation towards increased propionate production at the expense of acetate and butyrate, and decreased methanogenesis. In contrast, abierixin did not induce this VFA shift but instead caused a pronounced accumulation of ammonia nitrogen in the effluents, a marker of altered nitrogen metabolism [1].

Rumen Microbiology Feed Additives Ionophore Classification

Differential Protein-Sparing Effect: In Vitro Efficacy Inverted In Vivo at Standard Doses

A cross-study comparison reveals a critical dose-response divergence. In the Rusitec in vitro model, abierixin induced a decrease in dietary nitrogen breakdown by rumen microorganisms without affecting microbial proteosynthesis, effectively sparing dietary protein [1][2]. However, in sheep fed a roughage-based diet supplemented with abierixin at 22 ppm, this protein-sparing effect completely disappeared; abierixin had no effect on nitrogen digestion in vivo [2]. Kinetic modeling calculated that the effective abierixin concentration in vivo was 2- to 5-fold higher than in the Rusitec system, indicating the optimum dose is approximately 5 ppm rather than 22 ppm [2].

Ruminant Nutrition In Vitro-In Vivo Correlation Dose Optimization

Biosynthetic Precursor Relationship: Abierixin is the Direct Metabolic Progenitor of Nigericin

Structural and biosynthetic evidence confirms that abierixin is the ultimate metabolic precursor of nigericin. The two compounds are isomers (both C₄₀H₆₈O₁₁, MW 724) differing by a single ring closure: abierixin possesses an α,β-unsaturated carboxylic acid and a free C-7 hydroxyl group; nigericin results from a Michael addition where the C-7 hydroxyl attacks the C-3 double bond to form the sixth ether ring [1]. Under optimized fermentation conditions (1% methyl oleate, 0.1% Tween 80, 0.1% cyclodextrin), the nigericin/abierixin ratio shifts dramatically from 6:1 to 2:1, demonstrating that the rate of abierixin synthesis surpasses that of nigericin at the end of the culture period [2].

Polyether Biosynthesis Natural Products Chemistry Metabolic Engineering

Weak Ionophorous Activity Contrasts with Structural Isomer Nigericin

Despite being a structural isomer of nigericin, abierixin exhibits markedly weaker ionophorous activity. The original characterization study explicitly reports that abierixin displayed only weak ionophorous properties, a finding corroborated by its inability to alter rumen VFA profiles—a hallmark of potent K⁺/H⁺ antiport activity [1]. This contrasts with nigericin, which is a well-established, highly efficient K⁺ ionophore [2]. The structural basis lies in the open-chain configuration of abierixin, which prevents formation of the pseudocyclic cage structure required for efficient cation complexation, a feature present in the closed-ring nigericin molecule [1].

Ion Transport Polyether Antibiotics Cation Selectivity

Low Cytotoxicity Profile Validated in Independent Antimicrobial Screening Study

In a 2017 antimicrobial screening study of terrestrial *Streptomyces* sp. BCC71188, abierixin was isolated alongside 18 other compounds and evaluated for cytotoxicity against both cancerous (MCF-7, KB, NCI-H187) and non-cancerous (Vero) cell lines [1]. Among the active antimicrobial compounds, compounds 1, 2, 14, and abierixin were specifically noted as displaying weak cytotoxicity, distinguishing them from more cytotoxic leads in the same extract [1]. This independent validation extends the original 'low toxicity' description from the 1985 discovery paper into a modern cytotoxicity screening context.

Cytotoxicity Drug Discovery Streptomyces Metabolites

Optimal Research and Procurement Scenarios for Abierixin Based on Comparative Evidence


Rumen Nitrogen Metabolism Research Requiring a Non-VFA-Modifying Ionophore

Abierixin is the ideal choice for studies focused on dietary protein protection in the rumen without the confounding variable of altered volatile fatty acid profiles. Unlike monensin, which shifts fermentation towards propionate, abierixin exclusively modulates nitrogen metabolism, causing pronounced ammonia accumulation in vitro [1]. Researchers must note the critical dose constraint: the protein-sparing effect is observed at approximately 5 ppm in vitro but disappears at standard in vivo inclusion rates (22 ppm) due to a 2- to 5-fold higher effective concentration in the animal [2]. Experimental designs for in vivo protein sparing studies should use doses at or below 5 ppm to avoid null results.

Polyether Biosynthesis and Metabolic Engineering: Studying the Terminal Michael Addition Step

Abierixin is the only commercially relevant compound that serves as the direct, isolable biosynthetic precursor of nigericin [1]. The nigericin/abierixin ratio can be experimentally manipulated from 6:1 to 2:1 by adjusting fermentation conditions (methyl oleate, Tween 80, cyclodextrin) [2]. This makes abierixin essential for: (1) studying the enzymology of the terminal Michael addition that closes the sixth ether ring of nigericin; (2) precursor-directed biosynthesis efforts to generate novel nigericin analogs; and (3) metabolic engineering strategies aimed at diverting polyether biosynthesis towards specific products.

Anticoccidial Screening with Attenuated Ionophore Toxicity

The original characterization study reported that abierixin combines good anticoccidial activity with low toxicity [1], a profile independently supported by a 2017 cytotoxicity screening that confirmed weak effects against multiple mammalian cell lines [2]. This differentiates it from more potent ionophores such as monensin and lasalocid, where ionophorous activity and toxicity are more closely coupled. Abierixin is therefore suitable for screening programs seeking anticoccidial polyether scaffolds where ionophore-related host toxicity is a primary exclusion criterion.

In Vitro-In Vivo Correlation Studies for Ionophore Dose Optimization

Abierixin represents a unique case study for pharmacokinetic/pharmacodynamic (PK/PD) modeling of ionophore action. The stark discrepancy between its in vitro efficacy (protein sparing at ~5 ppm) and its in vivo null effect at 22 ppm—explained by a 2- to 5-fold concentration difference between systems—provides a validated experimental system for studying ionophore distribution, adsorption, and metabolism in the rumen [1]. Researchers developing improved in vitro models (e.g., Rusitec modifications) can use abierixin as a calibration compound to test whether model refinements better predict in vivo outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abierixin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.